Globomycin Derivative G2A Enzyme Inhibition Potency: Direct Comparison with Parent Globomycin
In a direct head-to-head FRET dose-response assay using purified Pseudomonas aeruginosa LspA, globomycin derivative G2A demonstrates enzyme inhibition activity within the same functional range as the parent compound globomycin. The assay measured inhibitor concentrations from 0–3,000 nM against 40 nM PaLspA with 50 μM FRET substrate [1]. While globomycin exhibits an IC₅₀ of 640 ± 160 nM against P. aeruginosa LspA in gel-shift assays [2], G2A shows an IC₅₀ of 604 nM under comparable biochemical conditions [1]. This indicates that the computationally designed cyclic peptide scaffold of G2A preserves target engagement capability while offering distinct structural features relative to the natural product.
| Evidence Dimension | LspA enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | G2A: IC₅₀ = 604 nM |
| Comparator Or Baseline | Globomycin: IC₅₀ = 640 ± 160 nM (P. aeruginosa LspA gel-shift assay) |
| Quantified Difference | Both compounds exhibit sub-micromolar inhibitory activity; quantitative fold-change cannot be reliably calculated due to differing assay formats (FRET vs. gel-shift), but head-to-head FRET assay shows G2A and G2d have comparable potency to globomycin in the same experimental system [1]. |
| Conditions | FRET dose-response assay: PaLspA 40 nM, FRET substrate 50 μM, inhibitor concentration 0–3,000 nM [1] |
Why This Matters
Confirmation of preserved nanomolar target engagement validates G2A as a mechanistically equivalent LspA inhibitor while providing a structurally distinct chemical scaffold for SAR studies and lead optimization programs.
- [1] Craven TW, Nolan MD, Bailey J, Olatunji S, Bann SJ, Bowen K, Ostrovitsa N, Da Costa TM, Ballantine RD, Weichert D, Levine PM, Stewart L, Bhardwaj G, Geoghegan JA, Cochrane SA, Scanlan EM, Caffrey M, Baker D. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase. ACS Chem Biol. 2024;19(5):1125-1130. Figure 3. View Source
- [2] Olatunji S, Yu X, Bailey J, Noland CL, et al. Structural and functional insights into Pseudomonas aeruginosa LspA. Nat Commun. 2020;11:293. Table 1. View Source
